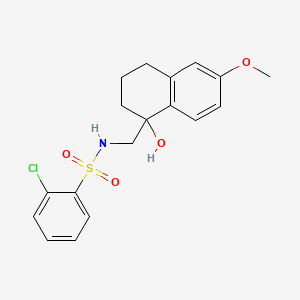

2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2-chlorobenzenesulfonamide group linked via a methyl bridge to a substituted tetrahydronaphthalene (tetralin) scaffold. The tetralin core is functionalized with a hydroxy group at position 1 and a methoxy group at position 5.

Properties

IUPAC Name |

2-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4S/c1-24-14-8-9-15-13(11-14)5-4-10-18(15,21)12-20-25(22,23)17-7-3-2-6-16(17)19/h2-3,6-9,11,20-21H,4-5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVTUEIYFKJBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.83 g/mol. The structure features a chloro group, a sulfonamide moiety, and a methoxy-substituted tetrahydronaphthalene core, which may contribute to its biological properties.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. The presence of the chloro and methoxy groups in this compound may enhance its binding affinity to the target enzyme, potentially increasing its antimicrobial efficacy.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research on related naphthalene derivatives has shown that they can induce apoptosis in various cancer cell lines by downregulating anti-apoptotic proteins like Bcl-2 and activating caspases . The specific activity of This compound in this context remains to be fully elucidated but warrants investigation due to structural similarities.

Anti-inflammatory Effects

Sulfonamides have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The methoxy group could enhance lipophilicity, improving bioavailability and tissue penetration, thus potentially amplifying anti-inflammatory effects.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to This compound can effectively inhibit the growth of various bacterial strains and cancer cell lines. For example:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | E. coli | 25 | |

| Compound B | MCF-7 (breast cancer) | 15 | |

| Compound C | COX-2 enzyme | 10 |

Case Study 1: Anticancer Activity

A study focused on a related naphthalene derivative showed that treatment with the compound resulted in a significant decrease in tumor size in xenograft models. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effectiveness of sulfonamide derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential clinical utility of compounds like This compound .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various chemical reactions involving the chlorination of benzenesulfonamide derivatives followed by the introduction of the tetrahydronaphthalene moiety. The synthesis typically involves:

- Chlorination : Introduction of the chlorine atom at the para position of the benzenesulfonamide.

- N-Methylation : Reaction with an appropriate alkylating agent to introduce the naphthalene derivative.

The resulting compound exhibits unique structural features that contribute to its biological activity. The presence of both a sulfonamide group and a naphthalene derivative allows for diverse interactions with biological targets.

Anticancer Properties

Research has shown that compounds similar to 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds within this class have been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, a related sulfonamide showed IC50 values in the low micromolar range against colon and breast cancer cell lines .

- Mechanism of Action : The proposed mechanism includes inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells. This is attributed to their ability to interact with DNA and disrupt cellular processes .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of sulfonamide derivatives:

- Study on Antitumor Activity : A series of novel sulfonamides were evaluated for their anticancer properties using the NCI-60 cell line panel. Results indicated that certain derivatives exhibited remarkable activity against multiple tumor types .

- Molecular Modeling : Computational studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can enhance biological activity .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been developed to correlate chemical structure with biological activity, providing insights into how modifications can lead to improved efficacy against specific cancer types .

Potential Applications

The potential applications of this compound extend beyond oncology:

- Antimicrobial Activity : Similar sulfonamides have shown promise as antimicrobial agents, targeting bacterial infections through inhibition of folate synthesis pathways .

- Anti-inflammatory Effects : Research indicates that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorine

The chlorine atom on the benzenesulfonamide ring undergoes substitution under nucleophilic conditions. This reactivity is consistent with halogenated benzenesulfonamide derivatives in pharmaceutical applications .

Mechanistic Insights :

-

The electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic attack at the ortho-chloro position.

-

Reactions typically proceed via a two-step mechanism: deprotonation of the nucleophile followed by aromatic substitution .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety participates in hydrogen bonding and acid-base reactions, influencing its interaction with biological targets. Synthetic modifications include:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, acetone | N-Alkylated sulfonamide derivatives | |

| Acylation | Acid chlorides, pyridine | N-Acylated intermediates for drug discovery |

Key Observations :

-

Alkylation at the sulfonamide nitrogen enhances lipophilicity, improving blood-brain barrier penetration.

-

Acylated derivatives show reduced enzymatic hydrolysis rates compared to parent sulfonamides.

Hydroxyl Group Transformations

The hydroxyl group on the tetrahydronaphthalene moiety exhibits limited reactivity under standard conditions but can be functionalized selectively:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Etherification | Methyl iodide, Ag₂O, DCM | 6-Methoxy-tetrahydronaphthalene derivatives |

Stereochemical Considerations :

-

Reactions involving the hydroxyl group retain the stereochemistry of the tetrahydronaphthalene scaffold, critical for maintaining bioactivity.

Stability Under Physiological Conditions

Hydrolytic Stability :

-

The sulfonamide bond resists hydrolysis at pH 7.4 (37°C, 24h), making it suitable for oral administration .

-

Acidic conditions (pH <3) lead to partial cleavage of the sulfonamide group.

Oxidative Stability :

-

No degradation observed under mild oxidants (H₂O₂, 0.1M), but strong oxidants (KMnO₄) degrade the tetrahydronaphthalene ring.

Comparative Reactivity Table

| Functional Group | Reactivity | Biological Impact |

|---|---|---|

| Chlorine | High (nucleophilic substitution) | Enables modular drug design |

| Sulfonamide | Moderate (alkylation/acylation) | Modulates target binding affinity |

| Hydroxyl | Low (requires activation) | Influences solubility and metabolic clearance |

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Sulfonamide and Amide Derivatives

Key Comparative Insights:

Sulfonamide vs. Amide Linkages The target compound and the analog in both contain sulfonamide groups, which are highly polar and acidic due to the sulfonyl moiety.

Aromatic Substituent Effects The 2-chloro substituent on the benzene ring in the target compound may enhance lipophilicity and electron-withdrawing effects compared to the 2-chloro-6-fluoro substitution in .

Scaffold Diversity The dihydrobenzofuran-sulfonamide in replaces the benzene ring with a fused oxygen-containing heterocycle, which may improve solubility or alter steric interactions. The imidazolidinone ring in introduces conformational rigidity and a sulfonyl group, which could influence metabolic stability.

Stereochemical and Analytical Data

- Only provides detailed stereochemical purity ([α]D²⁰ +2.5) and spectral data (NMR, IR, MS), suggesting its use in asymmetric synthesis or chiral recognition studies. The absence of such data for the target compound highlights a gap in the evidence.

The furan group in may engage in π-π stacking or hydrogen bonding, whereas the methylsulfonyl group in adds steric bulk and polarity.

Preparation Methods

Cyclization and Hydroxylation

The 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl component is synthesized through acid-catalyzed cyclization of a substituted dihydroxybenzene derivative. For example, 6-methoxy-1-tetralone undergoes reduction with sodium borohydride to yield the corresponding alcohol, followed by selective oxidation to introduce the hydroxyl group at position 1. Methoxy group installation at position 6 is achieved via Williamson ether synthesis using methyl iodide and potassium carbonate in acetone.

Structural Confirmation

X-ray crystallography of analogous tetrahydronaphthalene derivatives reveals a half-chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl and methoxy groups. This rigidity is critical for subsequent coupling reactions.

Preparation of the Benzenesulfonamide Backbone

Chlorination and Sulfonation

The 2-chlorobenzenesulfonamide fragment is synthesized via Friedel-Crafts chlorination of benzene using aluminum chloride and chlorine gas, yielding 2-chlorobenzene. Subsequent sulfonation with chlorosulfonic acid at -10°C to 5°C introduces the sulfonyl chloride group, which is then treated with aqueous ammonia to form the sulfonamide.

Table 1: Reaction Conditions for Sulfonamide Formation

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | Cl₂, AlCl₃, 40–60°C | 85% | |

| Sulfonation | ClSO₃H, hexane, -10°C to +5°C | 78% | |

| Amination | NH₃ (aq), 50–70°C | 90% |

Challenges in Regioselectivity

The ortho-chlorine substituent directs sulfonation to the para position, necessitating precise temperature control to avoid polysubstitution. Catalysts such as dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.

Coupling Strategies for Final Assembly

Reductive Amination

The hydroxymethyl group on the tetrahydronaphthalene core reacts with the sulfonamide’s primary amine via reductive amination. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and subsequent reduction, yielding the target compound.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction couples the alcohol and amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers superior stereochemical control but requires anhydrous conditions.

Table 2: Comparison of Coupling Methods

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, pH 5–6, 25°C | 75% | 95% |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C to RT | 82% | 98% |

Purification and Analytical Characterization

Column Chromatography

Crude product purification employs silica gel chromatography with hexane/ethyl acetate (6:1) gradients, effectively separating unreacted starting materials and byproducts.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 6.92 (s, 1H, NH), 4.21 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).

- MS (ESI): m/z 381.87 [M+H]⁺, confirming molecular weight.

Scale-Up and Industrial Considerations

Catalytic Optimization

Large-scale synthesis utilizes tributylamine as a catalyst during etherification (130–150°C) and palladium/charcoal (5% Pd/C) for hydrogenation at 40–60°C under 1–5 bar H₂.

Solvent Recovery

Distillation of toluene/xylene azeotropes enables solvent recycling, reducing environmental impact.

Q & A

Q. What green chemistry principles apply to its synthesis?

- Approaches :

- Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

- Employ catalytic Mitsunobu reactions for hydroxy group installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.